molecular formula C12H16O4 B3283484 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol CAS No. 76774-00-0

1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B3283484
CAS No.: 76774-00-0
M. Wt: 224.25 g/mol
InChI Key: YYYWANZZSNZJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C₁₂H₁₆O₄. It is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-en-1-ol moiety. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate enolizable ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. Additionally, it may interact with cellular receptors and signaling pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
  • 1-(3,4,6-Trimethoxyphenyl)prop-2-en-1-ol
  • 1-(3,4,5-Trimethoxyphenyl)propan-2-ol

Comparison: 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9,13H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYWANZZSNZJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.